(3R,4S,5R,6R)-2-[(1R,2R)-1-amino-2-hydroxypropyl]-6-methylsulfanyloxane-3,4,5-triol
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Overview
Description
The compound (3R,4S,5R,6R)-2-[(1R,2R)-1-amino-2-hydroxypropyl]-6-methylsulfanyloxane-3,4,5-triol is a complex organic molecule with significant potential in various scientific fields. Its unique structure, characterized by multiple chiral centers and functional groups, makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S,5R,6R)-2-[(1R,2R)-1-amino-2-hydroxypropyl]-6-methylsulfanyloxane-3,4,5-triol typically involves multiple steps, starting from simpler precursors. One common approach is to use a stereoselective synthesis method to ensure the correct configuration of the chiral centers. This can involve the use of chiral catalysts or chiral auxiliaries to guide the formation of the desired stereoisomers.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
The compound (3R,4S,5R,6R)-2-[(1R,2R)-1-amino-2-hydroxypropyl]-6-methylsulfanyloxane-3,4,5-triol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the amino group can produce primary amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3R,4S,5R,6R)-2-[(1R,2R)-1-amino-2-hydroxypropyl]-6-methylsulfanyloxane-3,4,5-triol is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound can be used as a probe to study enzyme mechanisms and metabolic pathways. Its structural features allow it to interact with various biological targets, providing insights into the function and regulation of enzymes and other biomolecules.
Medicine
In medicine, this compound has potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of enzyme activity or metabolic pathways is beneficial.
Industry
In industry, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in areas such as catalysis, polymer science, and nanotechnology.
Mechanism of Action
The mechanism of action of (3R,4S,5R,6R)-2-[(1R,2R)-1-amino-2-hydroxypropyl]-6-methylsulfanyloxane-3,4,5-triol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups can form hydrogen bonds, ionic interactions, and covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of signal transduction pathways, and alteration of gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3R,4S,5R,6R)-2-[(1R,2R)-1-amino-2-hydroxypropyl]-6-methylsulfanyloxane-3,4,5-triol include:
- (3R,4S,5R,6R)-2-[(1R,2R)-1-amino-2-hydroxypropyl]-6-methyloxane-3,4,5-triol
- (3R,4S,5R,6R)-2-[(1R,2R)-1-amino-2-hydroxypropyl]-6-ethyloxane-3,4,5-triol
- (3R,4S,5R,6R)-2-[(1R,2R)-1-amino-2-hydroxypropyl]-6-methylthiooxane-3,4,5-triol
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and chiral centers. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various scientific applications. Its methylsulfanyl group, in particular, provides distinct reactivity and binding properties compared to similar compounds with different substituents.
Properties
IUPAC Name |
(3R,4S,5R,6R)-2-[(1R,2R)-1-amino-2-hydroxypropyl]-6-methylsulfanyloxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO5S/c1-3(11)4(10)8-6(13)5(12)7(14)9(15-8)16-2/h3-9,11-14H,10H2,1-2H3/t3-,4-,5+,6-,7-,8?,9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEIMWYSDWZKAT-FBTQAXHCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1C(C(C(C(O1)SC)O)O)O)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](C1[C@@H]([C@@H]([C@H]([C@H](O1)SC)O)O)O)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO5S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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